3-丁氧羰基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

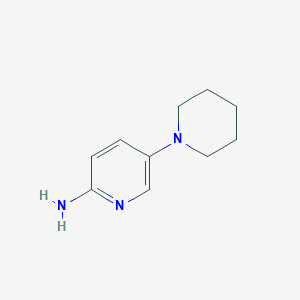

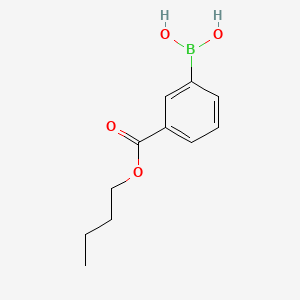

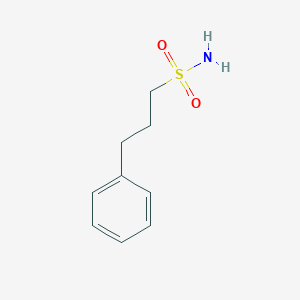

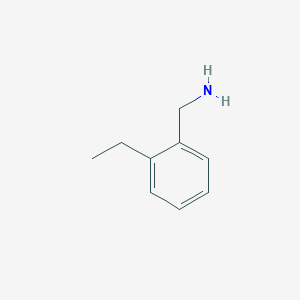

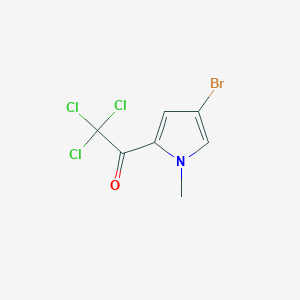

3-Butoxycarbonylphenylboronic acid is an important boronic acid derivative . It has a CAS Number of 827300-04-9 and a molecular weight of 222.05 . The IUPAC name for this compound is 3-(butoxycarbonyl)phenylboronic acid .

Synthesis Analysis

3-Butoxycarbonylphenylboronic acid can be synthesized by several methods. One of the most commonly used methods is the reaction of 3-bromophenylboronic acid with tert-butyl chloroformate in the presence of a base such as triethylamine .Molecular Structure Analysis

The molecular formula of 3-Butoxycarbonylphenylboronic acid is C11H15BO4 . The InChI code for this compound is 1S/C11H15BO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8,14-15H,2-3,7H2,1H3 .Chemical Reactions Analysis

Boronic acids, including 3-Butoxycarbonylphenylboronic acid, have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior .Physical And Chemical Properties Analysis

3-Butoxycarbonylphenylboronic acid is a solid at room temperature .科学研究应用

Phenylboronic Acids-based Diagnostic and Therapeutic Applications

Phenylboronic acid (PBA) derivatives, including 3-Butoxycarbonylphenylboronic acid, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

- Scientific Field : Analytical and Therapeutic Chemistry

- Application Summary : The ability of PBA derivatives to form reversible complexes with polyols has been used in the development of diagnostic tools and therapeutic applications. For example, they can be used in the detection and quantification of sugars, which is important in the diagnosis and monitoring of diseases like diabetes .

- Methods of Application : The specific methods of application can vary greatly depending on the specific diagnostic or therapeutic application. However, the general principle involves the use of PBA derivatives as a molecular probe that can bind to and detect the presence of specific molecules, like sugars .

- Results or Outcomes : The outcomes of these applications can also vary, but in general, they allow for the detection and quantification of specific molecules in a sample. This can be used to diagnose diseases, monitor disease progression, or guide therapeutic decisions .

Sensing Applications

- Scientific Field : Analytical Chemistry

- Application Summary : Boronic acids, including 3-Butoxycarbonylphenylboronic acid, can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

- Methods of Application : The specific methods of application can vary greatly depending on the specific sensing application. However, the general principle involves the use of boronic acids as a molecular probe that can bind to and detect the presence of specific molecules .

- Results or Outcomes : The outcomes of these applications can also vary, but in general, they allow for the detection and quantification of specific molecules in a sample .

Medicinal Chemistry Applications

- Scientific Field : Medicinal Chemistry

- Application Summary : Boronic acids, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems are addressed .

- Methods of Application : The synthetic processes used to obtain these active compounds are also referred .

- Results or Outcomes : The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Protein Manipulation and Modification

- Scientific Field : Biochemistry

- Application Summary : Boronic acids have been used for the manipulation and modification of proteins . This is particularly useful in the field of biochemistry, where the ability to modify proteins can help to understand their function and behavior .

- Methods of Application : The specific methods of application can vary greatly depending on the specific protein and the desired modification. However, the general principle involves the use of boronic acids to chemically modify the protein .

- Results or Outcomes : The outcomes of these applications can also vary, but in general, they allow for the modification of proteins, which can provide valuable insights into their function and behavior .

Electrophoresis of Glycated Molecules

- Scientific Field : Analytical Chemistry

- Application Summary : Boronic acids have been used for electrophoresis of glycated molecules . This is particularly useful in the field of analytical chemistry, where the ability to separate and analyze glycated molecules can provide valuable insights .

- Methods of Application : The specific methods of application can vary greatly depending on the specific glycated molecule and the desired analysis. However, the general principle involves the use of boronic acids to facilitate the electrophoresis process .

- Results or Outcomes : The outcomes of these applications can also vary, but in general, they allow for the separation and analysis of glycated molecules, which can provide valuable insights .

安全和危害

属性

IUPAC Name |

(3-butoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8,14-15H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRBUIKBJAGBSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457978 |

Source

|

| Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butoxycarbonylphenylboronic acid | |

CAS RN |

827300-04-9 |

Source

|

| Record name | [3-(Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)